N-nonylaniline;hydrochloride
Description
N-Nonylaniline hydrochloride is an organic compound derived from aniline (C₆H₅NH₂) by substituting one hydrogen atom on the nitrogen with a nonyl group (C₉H₁₉), followed by protonation with hydrochloric acid to form the hydrochloride salt. The structure consists of a benzene ring bonded to an ammonium group (NH⁺(C₉H₁₉)) and a chloride counterion. This modification imparts significant hydrophobicity due to the long alkyl chain, influencing its solubility, reactivity, and applications.
Properties
CAS No. |
126541-76-2 |
|---|---|
Molecular Formula |
C15H26ClN |
Molecular Weight |
255.82 g/mol |
IUPAC Name |
N-nonylaniline;hydrochloride |
InChI |
InChI=1S/C15H25N.ClH/c1-2-3-4-5-6-7-11-14-16-15-12-9-8-10-13-15;/h8-10,12-13,16H,2-7,11,14H2,1H3;1H |
InChI Key |
ZBTUYVXANYXVKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNC1=CC=CC=C1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-nonylaniline;hydrochloride typically involves the alkylation of aniline with nonyl halides under basic conditions. The reaction can be represented as follows:
C6H5NH2+C9H19Br→C6H5NHC9H19+HBr
The resulting N-nonylaniline is then treated with hydrochloric acid to form the hydrochloride salt:
C6H5NHC9H19+HCl→C6H5NHC9H19HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-nonylaniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-nonylaniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-nonylaniline;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nonyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares N-nonylaniline hydrochloride with related hydrochlorides and substituted anilines:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Structural Features |
|---|---|---|---|---|
| N-Nonylaniline HCl | C₁₅H₂₅N·HCl | ~256.8 (calculated) | Low in water; soluble in organics | Nonyl chain on N, hydrochloride salt |
| Aniline HCl (Cayman) | C₆H₇N·HCl | 129.6 | Water-soluble | No alkyl substitution, simple salt |
| Ethylbenzylaniline | C₁₅H₁₇N | 211.31 | Insoluble in water; soluble in oxygenated solvents | N-ethyl and N-benzyl groups |
| Benzydamine HCl | C₁₉H₂₃N₃O·HCl | 345.87 | Water-soluble (pharmaceutical use) | Aromatic heterocycle, tertiary amine |
Key Observations :
- Hydrophobicity: The nonyl chain in N-nonylaniline HCl drastically reduces water solubility compared to aniline HCl, aligning with ethylbenzylaniline’s insolubility in water .
- Molecular Weight: N-Nonylaniline HCl’s molecular weight (~256.8 g/mol) is intermediate between aniline HCl (129.6 g/mol) and benzydamine HCl (345.87 g/mol), reflecting its moderate complexity .
Stability and Handling
- Stability: Hydrochloride salts generally enhance stability. Aniline HCl is stable for ≥5 years at -20°C ; N-nonylaniline HCl likely requires similar storage.
- Toxicity : Substituted anilines can be toxic or irritants. Proper handling (gloves, ventilation) is critical, as with benzydamine HCl .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
